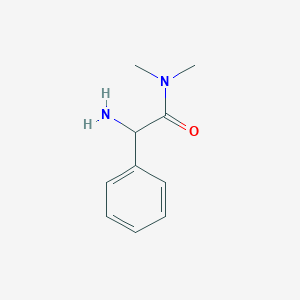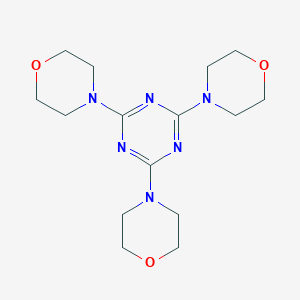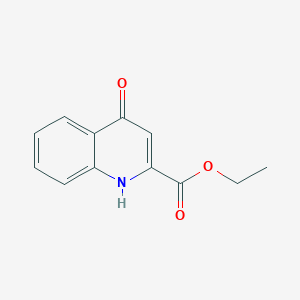
5-Ethylpicolinonitrile
説明
科学的研究の応用
Synthesis and Material Properties
- Copolymer Synthesis : 5-Ethylpicolinonitrile is utilized in the synthesis of copolymers. Fijten et al. (2007) synthesized random copolymers of 2-ethyl-2-oxazoline and 2-nonyl-2-oxazoline, studying their physical and mechanical properties (Fijten et al., 2007).
Chemical Synthesis and Reactions
- Coupling Reactions : Edo et al. (1979) researched the coupling reaction of 5-halopyrimidines with olefines, including pyridines and quinolines, in the presence of palladium phosphine complex, which is relevant to the study of 5-Ethylpicolinonitrile (Edo et al., 1979).
Pharmaceutical Applications
- Platinum Complex Chemistry : Quintal et al. (2005) discussed platinum complexes with pyridine-carboxylate ligands, including ethylpicolinate, highlighting their relevance in DNA-DNA and DNA-protein interactions, which may have implications in cancer research (Quintal et al., 2005).
Radiopharmaceutical Research
- Cellular Therapy in Parkinson's Disease : In radiopharmaceutical research, particularly for Parkinson's disease, 5-Ethylpicolinonitrile derivatives have been explored. Kiessling (2014) mentions the use of a derivative, N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide, as a PET radiotracer for targeting transplanted cells in the striatum (Kiessling, 2014).
Organic Chemistry and Synthesis
- Synthesis of Oxazolines : Haupt et al. (2019) demonstrated the synthesis of 5-fluoromethyl-2-oxazolines using a method that involves electrochemistry and hypervalent iodine mediation, which can be linked to the study of 5-Ethylpicolinonitrile (Haupt et al., 2019).
特性
IUPAC Name |
5-ethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMNJRGXUWALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466029 | |
| Record name | 5-ethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpicolinonitrile | |
CAS RN |
14178-13-3 | |
| Record name | 5-ethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


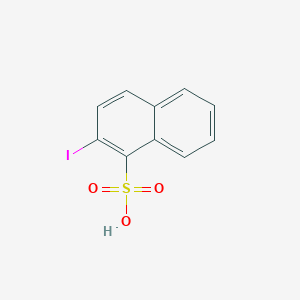


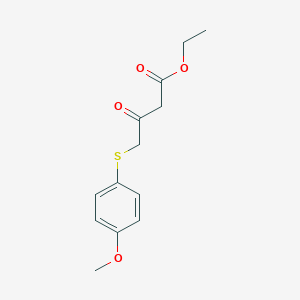

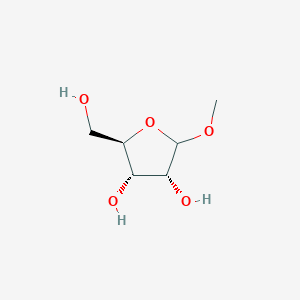
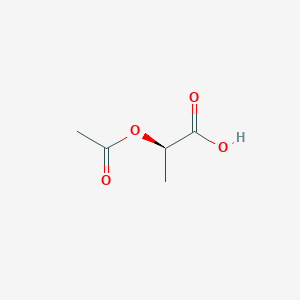
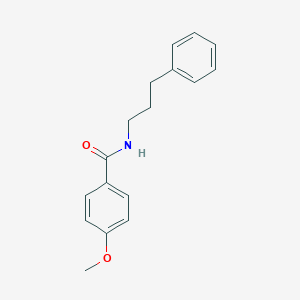

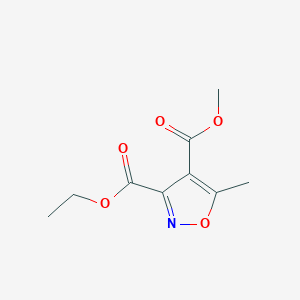
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
